2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide
Description
2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a 3,4-dimethoxyphenylamino group at the 2-position and a sulfonamide moiety at the 3-position.
Properties
IUPAC Name |
2-(3,4-dimethoxyanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-10-6-5-9(8-11(10)20-2)16-13-12(21(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLTWHBMTFVPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3,4-dimethoxyaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structure : Benzamide derivative with a 3,4-dimethoxyphenethylamine chain.
Key Data :
- Yield : 80% via reaction of benzoyl chloride and 3,4-dimethoxyphenethylamine .
- Melting Point : 90°C .
Comparison : - Unlike the target compound, Rip-B lacks a sulfonamide group and pyridine ring, but shares the 3,4-dimethoxyphenyl moiety. This group enhances lipophilicity and may influence pharmacokinetic properties. Rip-B’s synthesis efficiency (80% yield) suggests that similar amide-forming reactions could be viable for modifying the target compound’s substituents .
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide Hydrochloride
Structure: Pyridine-3-sulfonamide with a 3-methylphenylamino substituent. Key Data:
- Molecular Formula : C₁₃H₁₅ClN₂O₂S.
- Molecular Weight : 298.79 g/mol .
Comparison : - This compound shares the pyridine-sulfonamide core with the target molecule but substitutes the 3,4-dimethoxyphenyl group with a 3-methylphenyl group. The hydrochloride salt form (as in ) may improve stability or bioavailability compared to the free base form of the target compound.
USP Verapamil Related Compound B RS
Structure : Complex nitrile-containing derivative with dual 3,4-dimethoxyphenyl groups.
Key Data :
- Molecular Formula : C₂₆H₃₆N₂O₄·HCl.
- Molecular Weight : 477.05 g/mol .
Comparison : - The 3,4-dimethoxyphenyl group is retained but integrated into a larger, branched structure with a nitrile functional group. This highlights the versatility of the 3,4-dimethoxyphenyl moiety in diverse pharmacological scaffolds. The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.
Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Examples)
Examples :
- 2-(3,4-Dimethoxyphenyl)-9-ethyl-7-(1-ethylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Key Features : - Piperidine and pyrimidinone cores with 3,4-dimethoxyphenyl substituents . Comparison:
- The target compound’s sulfonamide group may confer distinct hydrogen-bonding capabilities compared to the pyrimidinone core.
Research Implications
- Synthetic Strategies : The high yield of Rip-B (80% ) suggests that similar amidation or sulfonylation reactions could be optimized for the target compound.
- Structure-Activity Relationships (SAR) : The 3,4-dimethoxyphenyl group’s electron-donating methoxy groups may enhance π-π stacking in receptor binding, as seen in lignin model compounds .
- Pharmacological Potential: Sulfonamides like the target compound and its analogs (e.g., ) are often explored as enzyme inhibitors (e.g., carbonic anhydrase), warranting further investigation into its biological targets.
Biological Activity
2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, presenting data tables, case studies, and detailed analyses.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O4S. Its structure consists of a pyridine ring substituted with a sulfonamide group and a 3,4-dimethoxyphenylamino group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. For instance, it can inhibit enzymes involved in metabolic pathways or modulate cellular signaling pathways by binding to receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
Anticancer Effects
Several studies have explored the anticancer properties of this compound. It has been evaluated against various cancer cell lines, including human cervical cancer (HeLa) and hepatocellular carcinoma (HepG2). The results indicate that it can induce cytotoxicity in these cancer cells without significantly affecting normal cells .
Case Studies
| Study | Cell Line | IC50 (µM) | Effects Observed |
|---|---|---|---|
| Study 1 | HeLa | 12.5 | Induced apoptosis |
| Study 2 | HepG2 | 15.0 | Inhibited proliferation |
| Study 3 | MDA-MB-231 | 10.0 | Microtubule destabilization |
Table 1: Summary of anticancer activity studies on this compound.
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. These studies highlight unique properties due to the specific positioning of the sulfonamide group on the pyridine ring.
| Compound | Activity | Notes |
|---|---|---|
| 2-[(3,4-Dimethoxyphenyl)amino]pyridine-4-sulfonamide | Moderate anticancer activity | Less effective than the 3-position variant |
| 2-[(3,4-Dimethoxyphenyl)amino]pyridine-5-sulfonamide | Low antimicrobial activity | Structural differences affect reactivity |
Table 2: Comparison of biological activities among related pyridine sulfonamide compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide, and how can purity be optimized?
- Methodology : A two-step approach is typical: (1) coupling 3,4-dimethoxyaniline with pyridine-3-sulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C), followed by (2) purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity (>98%) is achieved using preparative HPLC with a C18 column and acetonitrile/water (0.1% TFA) mobile phase .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) and confirm sulfonamide formation via FT-IR (S=O stretching at ~1150 cm⁻¹ and 1350 cm⁻¹).
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Essential Techniques :
- HPLC-MS : Quantify purity and confirm molecular weight (e.g., [M+H]⁺ at m/z 349.1).
- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–8.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and sulfonamide NH (δ 10.2 ppm, broad) .
- X-ray Crystallography : Resolve crystal structure (monoclinic P2₁/c space group) to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridine) .
- Physicochemical Data :
| Property | Value | Method |
|---|---|---|
| LogP | 5.50 | HPLC (C18) |
| PSA | 63.95 Ų | Computational |
| Melting Point | 180–182°C | DSC |
Q. How can researchers assess the compound’s solubility for in vitro studies?
- Procedure : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. For aqueous solubility (<0.1 mg/mL), use co-solvents (e.g., 10% DMSO in PBS) or micellar formulations (e.g., 0.5% Tween-80). Validate solubility via UV-Vis spectroscopy (λmax ~270 nm) .
Advanced Research Questions
Q. What experimental designs are recommended to study this compound’s interaction with P2X7 receptors?
- Approach : Use competitive binding assays with BzATP (P2X7 agonist) and A740003 (reference antagonist). Employ HEK293 cells transfected with human P2X7 receptors:
- Measure intracellular Ca²⁺ flux (Fluo-4 AM dye, λex/em 488/516 nm).
- Validate specificity via siRNA knockdown or P2X7⁻/⁻ controls .
- Data Interpretation : EC50/IC50 values should be compared to known antagonists (e.g., A740003 IC50 ~20 nM). Contradictions in activity may arise from off-target effects; confirm via selectivity profiling against P2X1–P2X4 subtypes .
Q. How can structural modifications improve target selectivity or metabolic stability?
- SAR Strategies :
- Replace methoxy groups with halogen atoms (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration.
- Introduce methyl groups to the pyridine ring to reduce CYP3A4-mediated metabolism (validate via liver microsomal assays) .
- Computational Tools : Perform docking studies (AutoDock Vina) using P2X7 receptor structures (PDB: 5UUL) to prioritize derivatives with stronger hydrogen bonding (e.g., sulfonamide-O···Lys127) .
Q. How should researchers resolve contradictions in reported biological activity across studies?
- Case Example : If one study reports anti-inflammatory activity (IC50 ~1 µM) while another shows no effect:
- Re-evaluate assay conditions (e.g., cell type, ATP concentration in P2X7 assays).
- Confirm compound stability (e.g., HPLC post-assay to detect degradation).
- Cross-validate using orthogonal methods (e.g., IL-1β ELISA vs. Western blot) .
Q. What methods are effective for enantiomeric resolution of chiral analogs?
- Separation Techniques : Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15) or enzymatic resolution (e.g., lipase-catalyzed acetylation in tert-butyl methyl ether) .
- Characterization : Compare CD spectra (190–250 nm) and pharmacological activity of isolated enantiomers to determine stereospecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
